molecular formula C19H19ClF3N5 B10925570 4-(4-chlorophenyl)-N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propyl]-6-(trifluoromethyl)pyrimidin-2-amine

4-(4-chlorophenyl)-N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propyl]-6-(trifluoromethyl)pyrimidin-2-amine

Cat. No.: B10925570
M. Wt: 409.8 g/mol
InChI Key: UFPVBXOVSVYAPU-UHFFFAOYSA-N
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Description

N-[4-(4-CHLOROPHENYL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]-N-[3-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)PROPYL]AMINE is a complex organic compound that features a pyrimidine ring substituted with a chlorophenyl and a trifluoromethyl group, as well as a pyrazole ring substituted with dimethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(4-CHLOROPHENYL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]-N-[3-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)PROPYL]AMINE typically involves multi-step organic reactions. One common approach is to start with the synthesis of the pyrimidine core, followed by the introduction of the chlorophenyl and trifluoromethyl groups. The pyrazole moiety is then synthesized separately and coupled with the pyrimidine core through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[4-(4-CHLOROPHENYL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]-N-[3-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)PROPYL]AMINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be performed to remove specific functional groups or to reduce double bonds.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyrimidine and pyrazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or ketones, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

N-[4-(4-CHLOROPHENYL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]-N-[3-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)PROPYL]AMINE has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-[4-(4-CHLOROPHENYL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]-N-[3-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)PROPYL]AMINE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or activating their function. This can lead to various biological effects, such as the inhibition of cell proliferation or the induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • **N-[4-(4-CHLOROPHENYL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]-N-[3-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)PROPYL]AMINE
  • **N-[4-(4-BROMOPHENYL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]-N-[3-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)PROPYL]AMINE
  • **N-[4-(4-METHOXYPHENYL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]-N-[3-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)PROPYL]AMINE

Uniqueness

N-[4-(4-CHLOROPHENYL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]-N-[3-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)PROPYL]AMINE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chlorophenyl and trifluoromethyl groups enhances its stability and lipophilicity, making it a valuable compound for various applications.

Properties

Molecular Formula

C19H19ClF3N5

Molecular Weight

409.8 g/mol

IUPAC Name

4-(4-chlorophenyl)-N-[3-(3,5-dimethylpyrazol-1-yl)propyl]-6-(trifluoromethyl)pyrimidin-2-amine

InChI

InChI=1S/C19H19ClF3N5/c1-12-10-13(2)28(27-12)9-3-8-24-18-25-16(11-17(26-18)19(21,22)23)14-4-6-15(20)7-5-14/h4-7,10-11H,3,8-9H2,1-2H3,(H,24,25,26)

InChI Key

UFPVBXOVSVYAPU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1CCCNC2=NC(=CC(=N2)C(F)(F)F)C3=CC=C(C=C3)Cl)C

Origin of Product

United States

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